3-(3-bromopyridin-4-yl)oxetan-3-ol
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Overview
Description
3-(3-bromopyridin-4-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine and oxetane, featuring a bromine atom attached to the pyridine ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopyridin-4-yl)oxetan-3-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position of the pyridine ring.
Formation of Oxetane Ring: The brominated pyridine is then reacted with an appropriate reagent to form the oxetane ring, resulting in the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromopyridin-4-yl)oxetan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-(3-bromopyridin-4-yl)oxetan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromopyridin-4-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-chloropyridin-4-yl)oxetan-3-ol: Similar structure but with a chlorine atom instead of bromine.
3-(3-fluoropyridin-4-yl)oxetan-3-ol: Similar structure but with a fluorine atom instead of bromine.
3-(3-iodopyridin-4-yl)oxetan-3-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(3-bromopyridin-4-yl)oxetan-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity differently compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct in its applications and effects .
Properties
CAS No. |
1356054-69-7 |
---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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